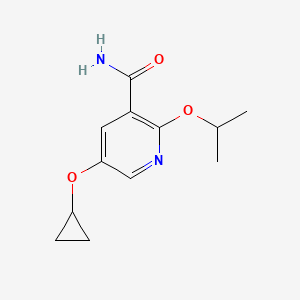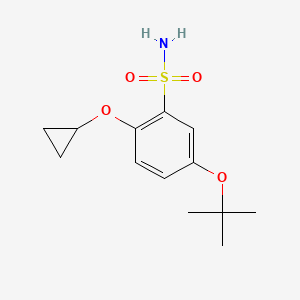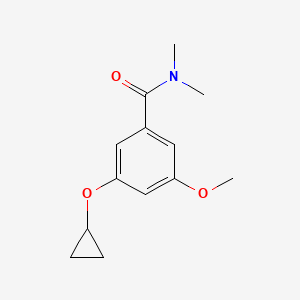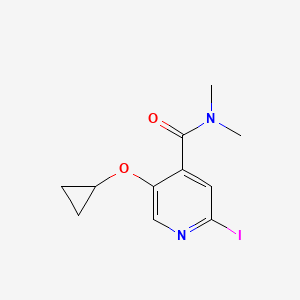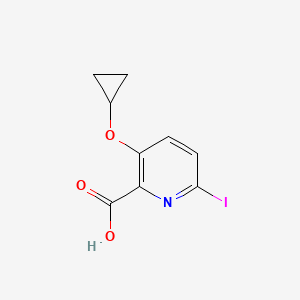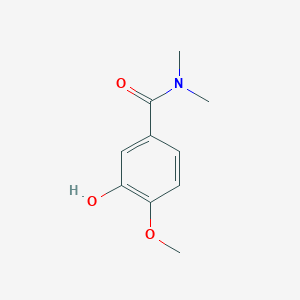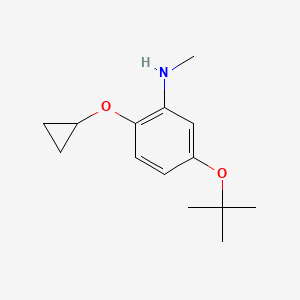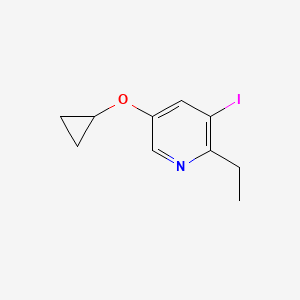
5-Cyclopropoxy-2-ethyl-3-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-ethyl-3-iodopyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropoxy group at the fifth position, an ethyl group at the second position, and an iodine atom at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethyl-3-iodopyridine can be achieved through several synthetic routes. One common method involves the iodination of a pre-synthesized pyridine derivative. The process typically includes:
Starting Material: The synthesis begins with a pyridine derivative that has the desired substituents at the second and fifth positions.
Iodination: The introduction of the iodine atom at the third position can be achieved using iodine or an iodine-containing reagent under suitable conditions. For example, the reaction can be carried out in the presence of a catalyst such as copper iodide and a base like potassium carbonate in an organic solvent.
Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the pyridine derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-ethyl-3-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds, such as organolithium or organomagnesium reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the desired transformation. For example, the ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents at the third position.
Oxidation and Reduction: Products include oxidized or reduced forms of the ethyl group.
Coupling Reactions: Products include biaryl or alkyl-aryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-ethyl-3-iodopyridine is used as a building block in organic synthesis
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-ethyl-3-iodopyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclopropoxy and ethyl groups can influence the binding affinity and specificity of the compound, while the iodine atom can participate in halogen bonding interactions.
Molecular Targets and Pathways:
Enzymes: The compound may act as an inhibitor or activator of specific enzymes, affecting their catalytic activity.
Receptors: It may bind to receptors, modulating their signaling pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2-ethyl-5-iodopyridine: Similar structure but with different substitution pattern.
2-Iodopyridine: Lacks the cyclopropoxy and ethyl groups, making it less complex.
3-Iodopyridine: Similar iodine substitution but lacks the additional functional groups.
Uniqueness: 5-Cyclopropoxy-2-ethyl-3-iodopyridine is unique due to the combination of its substituents. The presence of the cyclopropoxy group adds steric hindrance and electronic effects, while the ethyl group provides additional hydrophobic interactions. The iodine atom enhances the compound’s reactivity and potential for further functionalization.
Eigenschaften
Molekularformel |
C10H12INO |
|---|---|
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-ethyl-3-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-10-9(11)5-8(6-12-10)13-7-3-4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
TWUXXFIKHYFEAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=N1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




